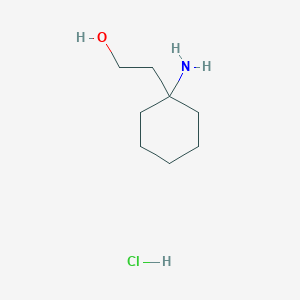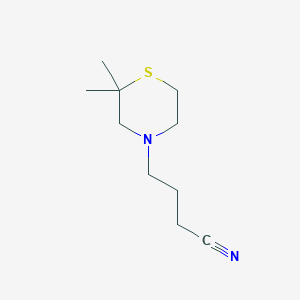![molecular formula C26H24N2O3 B2492977 N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide CAS No. 896677-00-2](/img/no-structure.png)
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives involves complex chemical reactions aiming to achieve specific structural features. For instance, the synthesis and evaluation of a novel anilidoquinoline derivative for its therapeutic efficacy against Japanese encephalitis involved significant antiviral and antiapoptotic effects in vitro, showcasing the intricate processes involved in creating such compounds (Ghosh et al., 2008).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide, plays a crucial role in determining their chemical behavior and potential applications. Studies like the one by Wen et al. (2006), which analyzed the molecular structure of N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate, provide insights into the planarity and intramolecular hydrogen bonding that contribute to the stability and reactivity of these molecules (Wen et al., 2006).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions that highlight their reactivity and potential for further modification. For example, the synthesis and antimicrobial activity of succinimido(2-aryl-4-oxo-3- {((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl) acetates demonstrated the ability of these compounds to engage in cyclization reactions with mercaptosuccinic acid, leading to products with significant biological activity (Ahmed et al., 2006).
Physical Properties Analysis
The physical properties of quinoline derivatives, including their solubility, melting point, and crystal structure, are critical for their practical applications. Research on the crystal structure and properties of quinoline derivatives, such as those presented by Karmakar et al. (2009), provides valuable information on how these compounds interact with light and other molecules, influencing their potential use in various fields (Karmakar et al., 2009).
Chemical Properties Analysis
The chemical properties of N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide, including its reactivity, stability, and interactions with other chemicals, are essential for understanding its potential applications. Studies such as the synthesis of 2-(Quinolin-4-yloxy)acetamides and their activity against Mycobacterium tuberculosis provide insights into the antimicrobial properties of these compounds, underscoring their potential in medicinal chemistry (Pissinate et al., 2016).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide involves the reaction of 7-methoxy-2-oxo-1H-quinoline-3-carboxylic acid with 2-aminoethyl diphenylacetate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to form the final product.", "Starting Materials": [ "7-methoxy-2-oxo-1H-quinoline-3-carboxylic acid", "2-aminoethyl diphenylacetate", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "acetic anhydride" ], "Reaction": [ "Step 1: 7-methoxy-2-oxo-1H-quinoline-3-carboxylic acid is dissolved in a suitable solvent such as dichloromethane or dimethylformamide (DMF).", "Step 2: To the solution, 2-aminoethyl diphenylacetate is added along with DCC and DMAP as coupling agent and catalyst, respectively.", "Step 3: The reaction mixture is stirred at room temperature for several hours until completion of the reaction is confirmed by TLC or HPLC analysis.", "Step 4: The resulting intermediate is then treated with acetic anhydride in the presence of a base such as triethylamine (TEA) to form the final product.", "Step 5: The product is purified by column chromatography or recrystallization to obtain N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide as a white solid." ] } | |
Numéro CAS |
896677-00-2 |
Nom du produit |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide |
Formule moléculaire |
C26H24N2O3 |
Poids moléculaire |
412.489 |
Nom IUPAC |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C26H24N2O3/c1-31-22-13-12-20-16-21(25(29)28-23(20)17-22)14-15-27-26(30)24(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16-17,24H,14-15H2,1H3,(H,27,30)(H,28,29) |
Clé InChI |
RCLBEFPHESZXPW-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B2492895.png)

![1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone](/img/structure/B2492898.png)
![(Z)-ethyl 4-((4-((4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2492899.png)
![5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2492902.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone](/img/structure/B2492904.png)
![N-[3-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl]prop-2-enamide](/img/structure/B2492905.png)
![Ethyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate](/img/structure/B2492906.png)


![N-(4-ethoxyphenyl)-2-(2-methyl-9-oxo-5,6,7,9-tetrahydro-1H-dipyrrolo[1,2-a:3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2492914.png)

![6-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide](/img/structure/B2492916.png)